molecular formula C17H19N5O2S B6452669 3-cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2549035-57-4

3-cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B6452669
CAS No.: 2549035-57-4
M. Wt: 357.4 g/mol
InChI Key: AIKDJEDXUBJBLS-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.12594604 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, are known to have diverse biological activities .

Mode of Action

Thieno[3,2-d]pyrimidines typically exert their effects through interactions with various biological targets

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The exact pathways influenced by “3-cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione” would need to be identified through additional studies.

Result of Action

Given the diverse biological activities of thieno[3,2-d]pyrimidines , it can be inferred that “this compound” may have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

3-cyclopropyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c23-14-9-21(17(24)22(14)12-1-2-12)11-3-6-20(7-4-11)16-15-13(5-8-25-15)18-10-19-16/h5,8,10-12H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKDJEDXUBJBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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